molecular formula C42H76N10O11 B1251568 N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide

Cat. No.: B1251568
M. Wt: 897.1 g/mol
InChI Key: WDNFMLNXGKOBJN-IOGIGVIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is a cyclic lipopeptide antibiotic produced by certain strains of the bacterium Paenibacillus polymyxa. It is part of the fusaricidin family, which includes several related compounds known for their potent antimicrobial properties. This compound has garnered attention for its ability to inhibit a wide range of bacterial and fungal pathogens, making it a promising candidate for various applications in medicine, agriculture, and biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is typically produced through fermentation processes involving Paenibacillus polymyxa strains. The production process begins with the cultivation of the bacterial strain in a suitable growth medium. After sufficient growth, the bacterial culture is subjected to extraction and purification steps to isolate fusaricidin B. Common extraction methods include organic solvent extraction using n-butanol, ethyl acetate, or methanol . The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure fusaricidin B .

Industrial Production Methods

Industrial production of fusaricidin B follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity. The use of bioreactors and controlled fermentation conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced lipopeptide variants .

Mechanism of Action

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide exerts its effects by disrupting the cell membranes of bacterial and fungal pathogens. It binds to specific components of the cell membrane, causing membrane depolarization and leakage of cellular contents. This leads to cell death and inhibition of pathogen growth . The molecular targets of fusaricidin B include membrane lipids and proteins involved in maintaining membrane integrity .

Comparison with Similar Compounds

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is part of a family of cyclic lipopeptides that includes fusaricidin A, C, D, and other variants. These compounds share a similar core structure but differ in their fatty acid chains and amino acid sequences . Compared to other fusaricidins, fusaricidin B is unique in its specific amino acid composition and fatty acid chain length, which contribute to its distinct antimicrobial properties .

List of Similar Compounds

  • Fusaricidin A
  • Fusaricidin C
  • Fusaricidin D
  • Polymyxin
  • Paenicidin
  • Tridecaptin
  • Paenibacillin

Properties

Molecular Formula

C42H76N10O11

Molecular Weight

897.1 g/mol

IUPAC Name

N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide

InChI

InChI=1S/C42H76N10O11/c1-23(2)32-37(58)50-33(24(3)4)38(59)52-34(26(6)53)39(60)48-29(19-20-30(43)55)36(57)47-25(5)41(62)63-27(7)35(40(61)51-32)49-31(56)22-28(54)18-16-14-12-10-8-9-11-13-15-17-21-46-42(44)45/h23-29,32-35,53-54H,8-22H2,1-7H3,(H2,43,55)(H,47,57)(H,48,60)(H,49,56)(H,50,58)(H,51,61)(H,52,59)(H4,44,45,46)/t25-,26-,27-,28?,29-,32-,33+,34-,35+/m1/s1

InChI Key

WDNFMLNXGKOBJN-IOGIGVIJSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)O1)C)CCC(=O)N)[C@@H](C)O)C(C)C)C(C)C)NC(=O)CC(CCCCCCCCCCCCN=C(N)N)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C)CCC(=O)N)C(C)O)C(C)C)C(C)C)NC(=O)CC(CCCCCCCCCCCCN=C(N)N)O

Synonyms

fusaricidin B

Origin of Product

United States

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